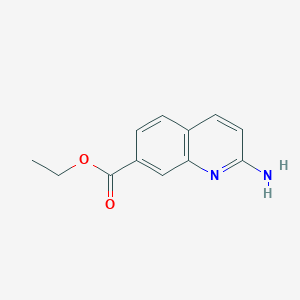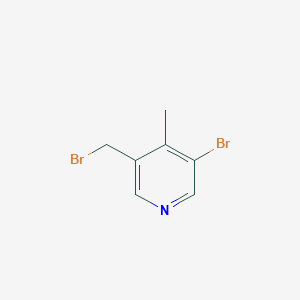![molecular formula C31H37OP B13654769 Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine is a phosphine ligand known for its steric and electronic properties. This compound is used in various chemical reactions, particularly in catalysis, due to its ability to stabilize and activate central metal atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine typically involves the reaction of di-tert-butylchlorophosphine with 2’-isopropoxy-[1,1’-binaphthalen]-2-yl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and alkylating agents are used.
Cross-Coupling: Palladium or nickel catalysts are typically employed under inert atmospheres.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled products depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions, to enhance reaction rates and selectivity.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Mécanisme D'action
The mechanism by which Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine exerts its effects involves the stabilization and activation of central metal atoms in catalytic cycles. The bulky tert-butyl groups provide steric hindrance, which helps in controlling the reactivity and selectivity of the catalytic process. The isopropoxy group enhances the electronic properties, making the ligand more effective in facilitating various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butylchlorophosphine: Used in similar catalytic applications but lacks the isopropoxy group, making it less effective in certain reactions.
Me4tButylXphos: Another phosphine ligand with similar steric properties but different electronic characteristics.
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(bis(3,5-di-tert-butylphenyl)phosphine): Similar in structure but with different substituents, leading to variations in reactivity and selectivity .
Uniqueness
Di-tert-butyl(2’-isopropoxy-[1,1’-binaphthalen]-2-yl)phosphine stands out due to its unique combination of steric and electronic properties, making it highly effective in a wide range of catalytic applications. The presence of the isopropoxy group enhances its electronic properties, providing better control over reaction mechanisms and outcomes .
Propriétés
Formule moléculaire |
C31H37OP |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
ditert-butyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C31H37OP/c1-21(2)32-26-19-17-22-13-9-11-15-24(22)28(26)29-25-16-12-10-14-23(25)18-20-27(29)33(30(3,4)5)31(6,7)8/h9-21H,1-8H3 |
Clé InChI |
SJGVENPVPLBUJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


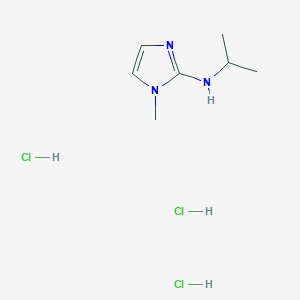

![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
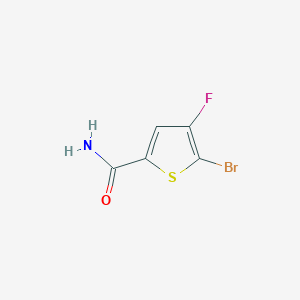

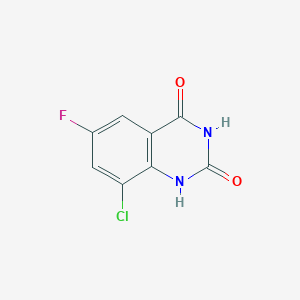
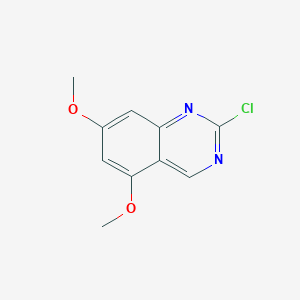


![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
